molecular formula C22H27NO4 B2817843 2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 1259999-01-3

2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No. B2817843
CAS RN: 1259999-01-3
M. Wt: 369.461
InChI Key: YYZHCJCBVQQBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid” is an organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would include a Boc-protected amine, a biphenyl group, and a carboxylic acid group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

In general, Boc-protected amines can be deprotected using acidic conditions. The biphenyl group might undergo electrophilic aromatic substitution reactions, and the carboxylic acid could participate in various reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

Enantioselective Synthesis

A study by H. Pajouhesh et al. (2000) highlighted the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl (Boc) protected amino acids. The research demonstrates the preparation of both enantiomers of a specific neuroexcitant, showcasing the chemical's utility in synthesizing complex molecules with high enantiomeric excess (Pajouhesh et al., 2000).

Catalysis in Organic Synthesis

A. Heydari et al. (2007) explored the use of the compound in catalyzing the N-tert-butoxycarbonylation of amines. This study reveals the efficiency and environmental friendliness of using heteropoly acid as a catalyst for protecting amines, underscoring the importance of the compound in facilitating organic synthesis with potential pharmaceutical implications (Heydari et al., 2007).

Development of Anticancer Agents

Research by Vivek Kumar et al. (2009) on the synthesis of functionalized amino acid derivatives, including those with the tert-butoxycarbonyl group, highlights their evaluation for in vitro cytotoxicity against human cancer cell lines. This indicates the compound's relevance in the design of new anticancer agents, showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Polymer Modification for Medical Applications

H. M. Aly and H. L. A. El-Mohdy (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including derivatives of the compound . This study illustrates its utility in modifying hydrogels for enhanced swelling properties and potential medical applications, demonstrating the compound's versatility beyond mere pharmaceutical synthesis (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound could include further studies to determine its properties and potential applications. It could also be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-14-6-9-18(12-15(14)2)17-10-7-16(8-11-17)13-19(20(24)25)23-21(26)27-22(3,4)5/h6-12,19H,13H2,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZHCJCBVQQBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid

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